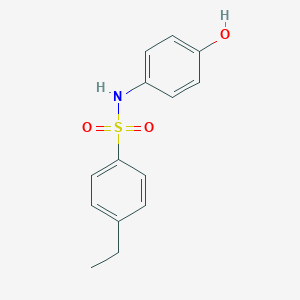

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide

Overview

Description

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group and a hydroxyphenyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-N-(4-hydroxyphenyl)benzenesulfonamide

- 4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide

- 4-ethyl-N-(4-aminophenyl)benzenesulfonamide

Uniqueness

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide is unique due to the presence of both an ethyl group and a hydroxyphenyl group, which confer specific chemical and biological properties. Its ability to act as a carbonic anhydrase inhibitor distinguishes it from other similar compounds, making it a valuable molecule for medicinal chemistry research .

Biological Activity

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide, also known as sulfanilamide, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H15NO3S

- CAS Number : 92248-71-0

- Structure : The compound features a sulfonamide group attached to an ethyl and a hydroxyphenyl moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Like other sulfonamides, this compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacterial proliferation. It competes with para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway.

- Analgesic Properties : Preliminary studies suggest that derivatives of this compound exhibit analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without significant hepatotoxicity. This is particularly relevant in the context of pain management where liver safety is crucial .

- Antitumor Activity : Research indicates that compounds similar to this compound may possess anticancer properties by inhibiting specific cancer cell lines through modulation of apoptotic pathways and cell cycle regulation .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the antimicrobial and anticancer activities of this compound:

- Antimicrobial Assays : The compound was tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial properties.

- Cytotoxicity Assays : In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound displayed dose-dependent cytotoxic effects, with IC50 values suggesting potential as a chemotherapeutic agent.

In Vivo Studies

Recent animal model studies have demonstrated the efficacy of this compound in reducing tumor size and enhancing survival rates when administered in combination with conventional chemotherapy drugs. Notably, these studies highlighted a reduction in adverse effects typically associated with chemotherapy.

Case Studies

- Case Study on Analgesic Effects : A study involving mice treated with this compound showed significant pain relief compared to control groups, with reduced levels of liver function tests (LFTs), indicating minimal hepatotoxicity .

- Antibacterial Efficacy Study : In a controlled experiment against Staphylococcus aureus and Escherichia coli, the compound demonstrated potent antibacterial activity with MIC values lower than those of standard antibiotics, suggesting its potential as an alternative treatment option .

Comparative Analysis

| Property | This compound | Common Antibiotics (e.g., Penicillin) |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Effective primarily against Gram-positive bacteria |

| Analgesic Potential | Comparable to NSAIDs; lower hepatotoxicity | Higher risk of liver toxicity |

| Antitumor Activity | Significant cytotoxicity in cancer cell lines | Variable efficacy depending on cancer type |

Properties

IUPAC Name |

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-2-11-3-9-14(10-4-11)19(17,18)15-12-5-7-13(16)8-6-12/h3-10,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERBZJSXDFMRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.